Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative featuring a 3,4-dichlorophenyl and 4-fluorophenyl substituent. The dichlorophenyl group enhances lipophilicity and may influence halogen bonding, while the 4-fluorophenyl substituent likely improves metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
ethyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2FN3O5/c1-2-31-21(30)20-17(10-19(29)27(26-20)14-6-3-12(24)4-7-14)32-11-18(28)25-13-5-8-15(22)16(23)9-13/h3-10H,2,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRXRYAGLUJXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. This compound has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Understanding its biological activity is crucial for further development and application in pharmacology.
The molecular formula of the compound is with a molecular weight of approximately 480.27 g/mol. The structure includes multiple functional groups such as amines, esters, and carbonyls, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. The mechanism involves inhibition of specific kinases or enzymes that play a crucial role in cell proliferation and survival .
Biological Activity Data
Case Studies
Several studies have explored the efficacy of this compound:
- In vitro Studies : In a study involving various human cancer cell lines, the compound showed significant cytotoxicity with IC50 values in the low micromolar range. It was particularly effective against gastric and breast cancer cell lines, indicating its potential for targeted therapy .
- In vivo Efficacy : A xenograft model using human gastric carcinoma demonstrated that oral administration of the compound resulted in complete tumor stasis, highlighting its potential as an effective therapeutic agent in vivo .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis via mitochondrial pathways and modulates key signaling pathways related to cell survival and proliferation .
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are critical. Preliminary toxicological profiles indicate that it possesses a favorable safety margin in preclinical models; however, comprehensive studies are necessary to evaluate long-term effects and potential toxicity in humans.
Comparison with Similar Compounds
Electronic Effects
Lipophilicity and Solubility
- The target compound’s dichlorophenyl group likely increases logP compared to dimethyl (3.5–4.0 estimated), aligning with its higher molecular weight (~484.3 vs. 439.4 for dimethyl analog). The trifluoromethyl compound’s logP (3.4) suggests moderate lipophilicity despite its lower molecular weight, emphasizing CF3’s impact .
Steric and Metabolic Considerations
- In contrast, the target compound’s dichlorophenyl group offers a balance between steric bulk and electronic effects .
- Fluorine in the 4-fluorophenyl group (target) and 3-fluoro-4-methylphenyl analog enhances metabolic stability by blocking oxidation sites, whereas the phenyl group in lacks this protection.
Research Implications and Gaps
- Data Limitations : Key parameters like solubility, melting points, and bioactivity data are unavailable for most analogs, highlighting the need for targeted studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
